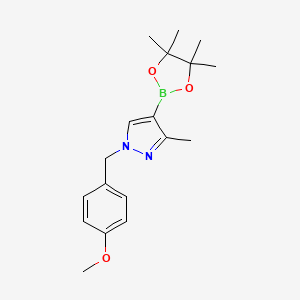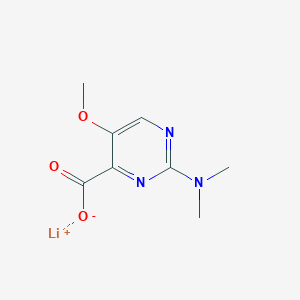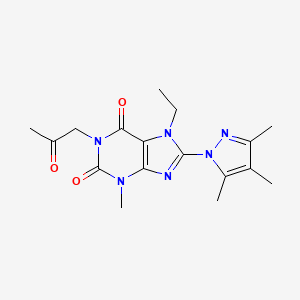
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione, commonly known as 3-Methyladenine (3-MA), is a purine analog that has been extensively studied for its role as an inhibitor of autophagy. Autophagy is a cellular process that is responsible for the degradation of damaged or unwanted cellular components, and has been implicated in a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
Wirkmechanismus
The mechanism of action of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the inhibition of class III phosphatidylinositol 3-kinase (PI3K), which is an essential component of the autophagy pathway. PI3K generates phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of autophagosomes. The inhibition of PI3K by this compound leads to a decrease in PI3P levels, and subsequently, a decrease in autophagy activity. The exact mechanism by which this compound inhibits PI3K is still not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects:
The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes. In cancer cells, the inhibition of autophagy by this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In infectious diseases, such as tuberculosis and HIV, the inhibition of autophagy by this compound has been shown to impair the ability of the pathogen to replicate and survive within host cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, the inhibition of autophagy by this compound has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione as an inhibitor of autophagy has several advantages for lab experiments. This compound is a well-established inhibitor of autophagy, with a wide range of effects on cellular processes. Its mechanism of action is well-understood, and it has been extensively studied in a wide range of diseases. However, there are also some limitations to the use of this compound. The inhibition of autophagy by this compound is not specific, and can also affect other cellular processes that are dependent on PI3K. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental conditions, and must be carefully optimized for each experiment.
Zukünftige Richtungen
There are several future directions for the study of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione and its role as an inhibitor of autophagy. One area of research is the development of more specific inhibitors of autophagy, which can target specific components of the autophagy pathway without affecting other cellular processes. Another area of research is the study of the effects of autophagy inhibition in combination with other therapies, such as chemotherapy or immunotherapy, in the treatment of cancer and infectious diseases. Finally, the study of the role of autophagy in aging and age-related diseases, such as Alzheimer's and Parkinson's, is an area of active research, and the use of this compound as an inhibitor of autophagy may provide insights into the underlying mechanisms of these diseases.
Synthesemethoden
The synthesis of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the reaction of 3-methyladenine with 2-bromoacetone in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC. The synthesis of this compound has been well-established in the literature, with several variations of the reaction conditions reported.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione has been widely used as an inhibitor of autophagy in scientific research. Autophagy is a complex cellular process that involves the formation of autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes, including the regulation of cell death, immune response, and metabolism. This compound has also been used in the study of various diseases, such as cancer, neurodegeneration, and infectious diseases, where autophagy has been implicated in disease progression.
Eigenschaften
IUPAC Name |
7-ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-7-21-13-14(18-16(21)23-12(5)10(3)11(4)19-23)20(6)17(26)22(15(13)25)8-9(2)24/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNHYQZQZWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

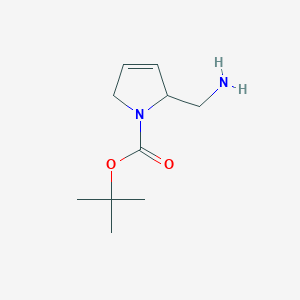
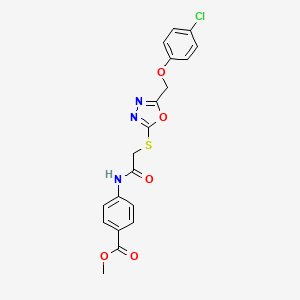
![4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2441758.png)
![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)
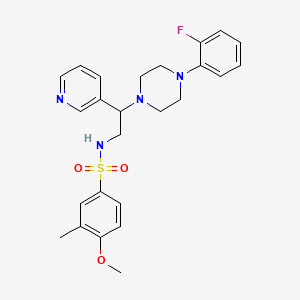
![2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2441762.png)

![2-[[1-(1,3,4-Oxadiazol-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2441766.png)
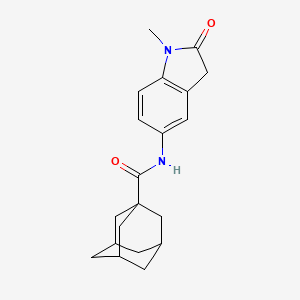
![(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2441769.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)
![1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B2441774.png)
